An In-depth Technical Guide to the Chemical and Physical Properties of Perfluoropentanoic Acid (PFPeA)
An In-depth Technical Guide to the Chemical and Physical Properties of Perfluoropentanoic Acid (PFPeA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Perfluoropentanoic Acid (PFPeA), a short-chain per- and polyfluoroalkyl substance (PFAS). The information is curated to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visual representations of key processes.
Chemical and Physical Properties
The following tables summarize the key quantitative data for Perfluoropentanoic Acid.
Table 1: General Chemical Properties of Perfluoropentanoic Acid
| Property | Value | Reference(s) |
| Chemical Name | Perfluoropentanoic acid | [1] |
| Synonyms | Nonafluoropentanoic acid, PFPeA, Perfluorovaleric acid | [1] |
| CAS Number | 2706-90-3 | [2] |
| Molecular Formula | C₅HF₉O₂ | [2] |
| Molecular Weight | 264.05 g/mol | [2] |
| Appearance | Colorless liquid | N/A |
Table 2: Physical Properties of Perfluoropentanoic Acid
| Property | Value | Reference(s) |
| Density | 1.713 g/mL at 25 °C | N/A |
| Boiling Point | 140 °C | N/A |
| Melting Point | Not available | N/A |
| Vapor Pressure | 7.93 mmHg at 25°C | N/A |
| Water Solubility | Partly soluble | N/A |
| pKa | -0.18 to -0.54 (for PFPrA, a close analog) | [3][4][5][6][7] |
| Henry's Law Constant (kH) | Not volatile enough to be measured directly for perfluorinated carboxylates | [8][9] |
| Refractive Index | 1.294 at 20 °C | N/A |
Experimental Protocols
2.1. Determination of pKa by ¹⁹F-NMR Spectroscopy
This method is adapted from a study determining the pKa of various PFAS, including short-chain analogs of PFPeA[3][4][5][6][7].
-
Materials: Perfluoropentanoic acid, 50 mM oxalate (B1200264) buffer, 99% H₂O/MeOH, Trifluoromethanesulfonate (B1224126) (triflate) internal reference, Bruker Avance Neo 400 MHz spectrometer.
-
Procedure:
-
Prepare PFPeA samples at a concentration of 0.1–1.0 mM in a 50 mM oxalate buffer with 99% H₂O/MeOH.
-
Measure samples across a pH range of 0.26–7.79.
-
Use trifluoromethanesulfonate (1.0 mM) as an internal reference for ¹⁹F NMR measurements.
-
Acquire ¹⁹F NMR spectra at 300 K (27 °C).
-
The chemical shift perturbation of the fluorine atoms adjacent to the carboxylic acid group is monitored as a function of pH.
-
The pKa value is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.
-
2.2. Determination of Henry's Law Constant by Static Headspace Analysis
This protocol is based on a method used for various PFAS, noting that perfluorinated carboxylates like PFPeA are generally not volatile enough for direct measurement[8][9].
-
Materials: Perfluoropentanoic acid solution, gas-tight vials, gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
Prepare aqueous solutions of PFPeA at known concentrations.
-
Place aliquots of the solutions into gas-tight vials with varying headspace-to-water volume ratios.
-
Allow the vials to equilibrate at a constant temperature (e.g., 25 °C).
-
Inject a sample of the headspace from each vial into the GC-MS.
-
Measure the peak area of the analyte.
-
Regress the reciprocal of the peak area against the headspace-to-water volume ratios.
-
The Henry's Law constant (kH) is calculated from the slope and intercept of the resulting linear plot.
-
2.3. Synthesis of Perfluoropentanoic Acid via Electrolytic Degradation of PFOA
A method for the synthesis of PFPeA has been described through the electrolytic degradation of Perfluorooctanoic acid (PFOA)[2].
-
Materials: Perfluorooctanoic acid (PFOA), 0.05 mol/L Na₂SO₄ solution (supporting electrolyte), H₂SO₄, NaOH, Gas Diffusion Electrode (GDE, cathode), Graphite (B72142) (anode), Ferrous sulfate (B86663) (FeSO₄).
-
Procedure:
-
Use a 0.05 mol/L Na₂SO₄ solution as the supporting electrolyte and adjust the pH to 5 with H₂SO₄ and NaOH.
-
Set up an electrolytic cell with the GDE as the cathode and a graphite anode, with a distance of 30 mm between them.
-
Apply a current density of 20 mA/cm² and an aeration rate of 100 L/min.
-
Add 1.0 mmol/L ferrous sulfate (FeSO₄) to enhance catalytic activity.
-
Introduce a PFOA solution with an initial concentration of 0.25 mmol/L into the reaction tank.
-
During the electrolytic process, periodically sample the solution and analyze for the presence of shorter-chain PFCAs, including PFPeA.
-
2.4. Quantification of PFPeA in Water by LC-MS/MS
This protocol is a generalized procedure based on methods for analyzing various PFAS in water samples[10][11].
-
Materials: Water sample, Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) column, Methanol (B129727), Ammonium (B1175870) hydroxide, LC-MS/MS system.
-
Procedure:
-
Sample Preparation:
-
Enrich and concentrate the water sample using a WAX SPE column.
-
Elute the analytes from the SPE column with methanol containing ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in a methanol/water mixture.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of ammonium acetate (B1210297) in water and methanol.
-
Detect and quantify PFPeA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
2.5. PPARα Activation Assay
This protocol is based on studies investigating the activation of PPARα by various perfluoroalkyl acids[12][13][14][15][16].
-
Materials: COS-1 cells, mouse or human PPARα receptor-luciferase reporter plasmid, appropriate cell culture media and reagents, Perfluoropentanoic acid, positive control (e.g., WY-14643), luciferase assay system.
-
Procedure:
-
Transfect COS-1 cells with the mouse or human PPARα receptor-luciferase reporter plasmid.
-
After 24 hours, expose the transfected cells to various concentrations of PFPeA (e.g., 0.5 µM to 100 µM). Include negative controls (vehicle) and a positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The fold induction of luciferase activity relative to the vehicle control indicates the level of PPARα activation.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to Perfluoropentanoic Acid.
References
- 1. Perfluoropentanoic acid | C4F9COOH | CID 75921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluoropentanoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Experimental Determination of pKa for 10 PFAS, Monoâ, Diâ, and Trifluoroacetic Acid by 19FâNMR - Environmental Science & Technology Letters - Figshare [figshare.com]
- 6. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 7. Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
